FGFR1 Kinase Inhibitory Potency: 6-Methyl-Azaindole Aldehyde Derivatives Show 271-Fold Superiority over Parent Scaffold Lead
Derivatives elaborated from the 6-methyl-pyrrolo[2,3-b]pyridine core bearing the 3-carbaldehyde functionality achieve sub-nanomolar FGFR1 inhibition (IC₅₀ = 7 nM), representing a 271-fold improvement in potency over the unsubstituted parent scaffold lead compound (IC₅₀ = 1900 nM) [1]. This dramatic potency enhancement is directly attributable to the 6-methyl substitution pattern and the capacity for vector-appropriate extension from the 3-formyl position. The same derivative series exhibited IC₅₀ values of 9 nM against FGFR2 and 25 nM against FGFR3, demonstrating broad FGFR family coverage [1].
| Evidence Dimension | FGFR1 enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 7 nM (compound 4h, 6-methyl-7-azaindole-derived inhibitor bearing 3-substituent) |
| Comparator Or Baseline | Parent scaffold lead compound 1: 1900 nM (1.9 µM) |
| Quantified Difference | 271-fold improvement in potency |
| Conditions | FGFR1 kinase enzymatic inhibition assay |
Why This Matters
Procurement of the 6-methyl-3-formyl building block enables access to inhibitor chemotypes with single-digit nanomolar FGFR potency—a level of activity unattainable from the unsubstituted parent azaindole scaffold.
- [1] Zhao, X.; Huang, W.; Wang, Y.; Xin, M.; Jin, Q.; Cai, J.; Tang, F. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021, 11, 20651–20661. IC₅₀ data: compound 4h (7 nM for FGFR1) vs. compound 1 (1.9 µM for FGFR1). View Source
